REACTION_CXSMILES
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[OH2:1].[Cl:2][C:3]1[C:4]2[CH:14]=[C:13]3[O:15][CH2:16][O:17][C:12]3=[CH:11][C:5]=2[S:6][C:7]=1[C:8](Cl)=[O:9]>O1CCOCC1>[Cl:2][C:3]1[C:4]2[CH:14]=[C:13]3[O:15][CH2:16][O:17][C:12]3=[CH:11][C:5]=2[S:6][C:7]=1[C:8]([OH:1])=[O:9]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After 20 hours' reflux
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Duration
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20 h
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Type
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CUSTOM
|
Details
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return to ambient temperature
|
Type
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FILTRATION
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Details
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After filtration
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Type
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WASH
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Details
|
rinsing with water until neutral, the precipitate
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Type
|
DRY_WITH_MATERIAL
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Details
|
is dried over P2O5 under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to be isolated
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Name
|
|
Type
|
|
Smiles
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ClC=1C2=C(SC1C(=O)O)C=C1C(=C2)OCO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |